molecular formula C22H19ClN2O B2368080 3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2320582-89-4

3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2368080
CAS No.: 2320582-89-4
M. Wt: 362.86
InChI Key: ZMVXKZKQEKTANS-UHFFFAOYSA-N
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Description

3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the pyridine ring: This step involves the reaction of the biphenyl intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This is typically achieved through the reaction of the intermediate with an amine under appropriate conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((6-chloropyridin-3-yl)methyl)-N-methylamine: This compound shares a similar pyridine ring structure.

    2-chloro-5-(methylaminomethyl)pyridine: Another compound with a related pyridine core.

    6-chloro-N-methyl-3-pyridinemethanamine: Similar in structure but with different substituents.

Uniqueness

3’-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c23-20-3-1-2-19(12-20)16-5-9-18(10-6-16)22(26)25-14-15-4-11-21(24-13-15)17-7-8-17/h1-6,9-13,17H,7-8,14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXKZKQEKTANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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